Cefuroxime

Descripción general

Descripción

Cefuroxime is used to treat bacterial infections in many different parts of the body. It belongs to the class of medicines known as cephalosporin antibiotics. It works by killing bacteria or preventing their growth . Cefuroxime is a β-lactam type antibiotic, more specifically, it is a second-generation cephalosporin .

Synthesis Analysis

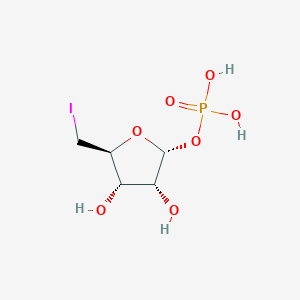

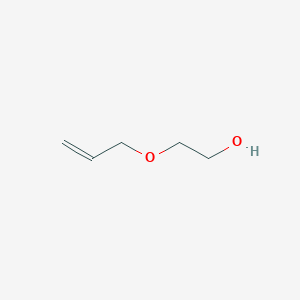

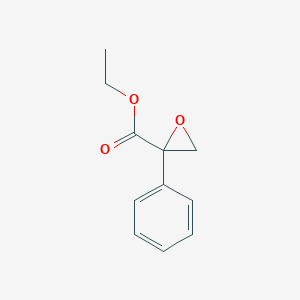

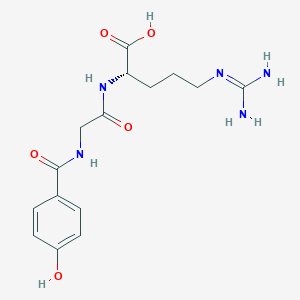

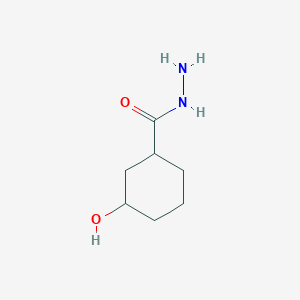

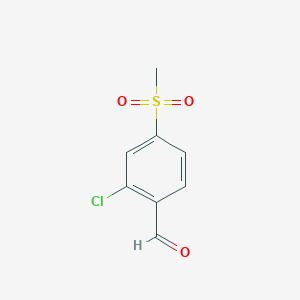

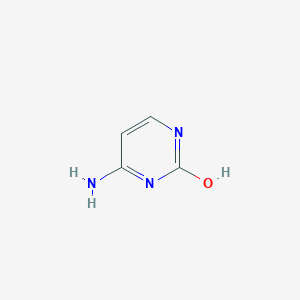

Cefuroxime sodium synthesis involves selectively hydrolyzing 7-aminocephalosporanic acid (7-ACA) with alkali liquor to obtain 3-deacetylated 7-amido-cephalosporanic acid (7-DACA), then condensing with [cis]-2-[2-furyl]-2-[methoxy imino] acetyl chloride to obtain 3-decarbamoyl cefuroxime (DCCF), transforming 3-methylol of 3-decarbamoyl cefuroxime (DCCF) with chlorosulfonyl Isocyanate (CSI) to obtain cefuroxime, then treating with sodium iso-octoate to obtain cefuroxime sodium crude product .

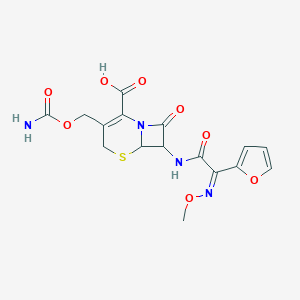

Molecular Structure Analysis

The molecular formula of Cefuroxime is C16H16N4O8S . The molecular weight is 424.385 Da .

Chemical Reactions Analysis

Cefuroxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .

Physical And Chemical Properties Analysis

Cefuroxime has a molecular formula of C16H16N4O8S and a molecular weight of 424.39 . It is stored at -20°C for 3 years and at 4°C for 2 years .

Aplicaciones Científicas De Investigación

1. Antibiotic Retention in Agricultural and Forest Soils Cefuroxime is studied for its adsorption and desorption in agricultural and forest soils. This research is crucial as antibiotics in wastewater, sewage sludge, manures, and slurries pose a risk to the environment when spread on soils . The study found that Cefuroxime is adsorbed in a rather irreversible way onto these soils .

Improved Oral Bioavailability

Cefuroxime Axetil, a poorly water-soluble drug, has been developed into a nanosuspension to improve its oral bioavailability . The study used an antisolvent precipitation method, followed by ultrasonication, and found a significant improvement in the oral bioavailability of Cefuroxime Axetil .

3. Use in Sol Gel for Periodontitis Cefuroxime Axetil is used in the formulation of a thermoreversible sol gel for the treatment of periodontitis . Once injected, the gel fills the periodontal pocket completely and is retained in the pocket .

Surgical Site Infection Prevention

Cefuroxime is compared with other antibiotics like Cefazolin, Ceftriaxone, and Cefamandole for their effectiveness in preventing surgical site infections .

Broad Spectrum Antibiotic

Cefuroxime Axetil is a broad-spectrum, second-generation antibiotic used to treat various infectious diseases . It is effective against a wide range of Gram-positive and Gram-negative bacteria .

Mecanismo De Acción

Target of Action

Cefuroxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Cefuroxime inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction prevents the formation of cross-links in the peptidoglycan structure, which are essential for maintaining the strength and rigidity of the bacterial cell wall .

Biochemical Pathways

The inhibition of peptidoglycan synthesis disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . This effect is bactericidal, meaning it kills the bacteria rather than merely inhibiting their growth .

Pharmacokinetics

Cefuroxime exhibits a bioavailability of 37% on an empty stomach, which can increase up to 52% if taken after food . The elimination half-life is approximately 80 minutes, and it is excreted in the urine, with 66-100% of the drug unchanged .

Result of Action

The molecular and cellular effects of Cefuroxime’s action result in the death of the bacteria, thereby helping to clear the infection . It is effective against a wide range of gram-negative and gram-positive organisms, making it a broad-spectrum antibiotic .

Action Environment

Environmental factors can influence the action of Cefuroxime. For instance, the presence of Cefuroxime in agricultural and forest soils has been studied, with results showing that the antibiotic is adsorbed in a rather irreversible way onto these soils . This suggests that environmental conditions, such as soil type, can affect the stability and efficacy of Cefuroxime.

Safety and Hazards

Propiedades

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-IZRZKJBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022774 | |

| Record name | Cefuroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefuroxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as sodium salt (145 mg/L), 2.84e-01 g/L | |

| Record name | Cefuroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefuroxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cefuroxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefuroxime interferes with an autolysin inhibitor. | |

| Record name | Cefuroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cefuroxime | |

CAS RN |

55268-75-2 | |

| Record name | Cefuroxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55268-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefuroxime [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055268752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefuroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1R9FJ93ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefuroxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-225 °C, 218 - 225 °C | |

| Record name | Cefuroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefuroxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of cefuroxime?

A1: Cefuroxime exerts its antibacterial effect by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls. [] Similar to other β-lactam antibiotics like penicillin, it inhibits the formation of cross-links in peptidoglycan, ultimately leading to bacterial cell death. []

Q2: What is the molecular formula and weight of cefuroxime?

A2: While several research articles describe cefuroxime, they often focus on its application and do not explicitly state its molecular formula and weight. For precise information, refer to reputable chemical databases or the drug monograph.

Q3: Are there studies characterizing cefuroxime using spectroscopic techniques?

A4: Yes, studies have utilized spectroscopic methods to characterize different forms of cefuroxime axetil, a prodrug of cefuroxime. [] These studies employed techniques such as DSC, XRPD, SEM, FT-IR, and Raman spectroscopy to identify and characterize amorphous and crystalline forms. []

Q4: How does the formulation of cefuroxime axetil influence its stability?

A5: Research indicates that the stability of cefuroxime axetil can be influenced by the excipients used in its formulation. [, ] For instance, cefuroxime axetil displayed degradation at different rates depending on the excipient and storage conditions (dry air vs. increased humidity). [] Mannitol, in particular, appeared to promote an autocatalytic degradation pathway under humid conditions. []

Q5: How does the route of administration impact cefuroxime's pharmacokinetics?

A7: Cefuroxime axetil, the oral prodrug of cefuroxime, exhibits different pharmacokinetic profiles depending on factors such as feeding status and the age of the patient. [] Studies showed that administering cefuroxime axetil with milk or infant formula significantly increased its bioavailability in children compared to fasting conditions. []

Q6: Does cefuroxime effectively penetrate different tissues in the body?

A8: The penetration of cefuroxime into various tissues varies. Research using a pig model showed incomplete penetration into the intervertebral disc, while penetration into subcutaneous adipose tissue and vertebral cancellous bone was more substantial. [] Cefuroxime also demonstrated penetration into middle ear effusions, with therapeutic concentrations achievable in some children with otitis media. [] Studies in pregnant women with premature rupture of membranes revealed that cefuroxime crosses the placenta and achieves therapeutic concentrations in maternal plasma, amniotic fluid, neonatal plasma, placenta, and fetal membranes. []

Q7: Can cystatin C serve as a better predictor of cefuroxime clearance than creatinine clearance?

A9: Research suggests that cystatin C may be a more accurate covariate for cefuroxime clearance compared to the traditionally used creatinine clearance (CLcr). [] This finding has implications for designing optimal dosing strategies for cefuroxime, particularly in patients with impaired renal function.

Q8: How effective is cefuroxime in treating bacterial infections compared to other antibiotics?

A10: Cefuroxime has shown comparable efficacy to other antibiotics in treating various bacterial infections. For instance, in treating acute bronchitis, 5-day cefuroxime axetil therapy demonstrated similar effectiveness to 10-day treatments with either cefuroxime axetil or amoxicillin-clavulanate. [] Clinical trials also indicate that cefuroxime axetil is as effective as other cephalosporins, quinolones, macrolides, and amoxicillin/clavulanic acid in managing upper and lower respiratory tract infections. []

Q9: Are there known mechanisms of resistance to cefuroxime in bacteria?

A11: Yes, one mechanism of resistance to cefuroxime in bacteria, particularly Escherichia coli, is the presence of efflux pumps. [] These pumps can expel cefuroxime from the bacterial cell, reducing its effective concentration and contributing to resistance. [] Studies have shown that the addition of an efflux pump inhibitor can restore cefuroxime susceptibility in certain E. coli strains. []

Q10: Have there been efforts to enhance cefuroxime delivery to specific tissues, like the brain?

A12: Research has explored the use of nanoemulsions as a delivery system to improve cefuroxime's penetration into the brain. [] A study demonstrated that a cefuroxime-loaded nanoemulsion enhanced drug concentration in the brain of rats compared to free cefuroxime. [] This approach shows promise for treating central nervous system infections, where drug delivery across the blood-brain barrier is a significant challenge.

Q11: What analytical techniques are commonly employed to quantify cefuroxime concentrations?

A11: Various analytical methods are used to measure cefuroxime concentrations. These include:

- Microbiological assay: This method utilizes the inhibitory effect of cefuroxime on the growth of susceptible bacteria. [, , ]

- High-performance liquid chromatography (HPLC): This technique provides a sensitive and specific method for quantifying cefuroxime in various matrices, including serum, aqueous humor, and middle ear effusions. [, , , ]

- Flow injection chemiluminescence: This method relies on the enhancement of chemiluminescence intensity by cefuroxime in a luminol-potassium permanganate system, allowing for sensitive detection. []

- Spectrophotometry: This technique can be used for simultaneous estimation of cefuroxime sodium and other drugs like sulbactam sodium in injections, exploiting their unique absorbance properties at specific wavelengths. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)